molecular formula C₂₆H₃₂O₁₂ B1147530 Mycophenolic acid acyl-beta-D-glucuronide allyl ester CAS No. 860615-39-0

Mycophenolic acid acyl-beta-D-glucuronide allyl ester

カタログ番号: B1147530
CAS番号: 860615-39-0
分子量: 536.53
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

科学的研究の応用

Pharmacological Properties

AcMPAG has been identified as possessing pharmacologic activity that may contribute to the therapeutic effects of mycophenolic acid. Key findings include:

  • Immunosuppressive Activity : AcMPAG inhibits inosine monophosphate dehydrogenase type II, which is crucial in purine synthesis. This inhibition leads to reduced proliferation of lymphocytes, making it a valuable compound in transplantation medicine and autoimmune disease management .
  • Proinflammatory Activity : Research indicates that AcMPAG may exhibit proinflammatory effects in vitro, suggesting a dual role where it can both support immunosuppression and potentially contribute to inflammation under certain conditions .

Clinical Implications

The clinical relevance of AcMPAG extends beyond its metabolic role:

  • Monitoring Drug Levels : The quantification of AcMPAG alongside mycophenolic acid and its other metabolites is crucial for understanding drug efficacy and safety in patients undergoing immunosuppressive therapy. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) have been adapted for this purpose .
  • Side Effects Management : Understanding the pharmacological profile of AcMPAG can aid in managing side effects associated with mycophenolate mofetil (MMF), such as gastrointestinal disturbances. Investigating the relationship between AcMPAG levels and these side effects may lead to improved patient outcomes .

Data Tables

Property Details
Chemical StructureC23H28O12
Metabolic PathwayPrimarily metabolized in the liver
Pharmacological ActivityInhibits inosine monophosphate dehydrogenase type II
Potential Side EffectsProinflammatory activity; gastrointestinal disturbances

Case Studies

Several studies have highlighted the importance of AcMPAG in clinical settings:

  • Study on Kidney Transplant Recipients : A study demonstrated that monitoring levels of AcMPAG could provide insights into the immunosuppressive efficacy and potential side effects experienced by kidney transplant recipients on MMF therapy .
  • Toxicological Assessments : Research focusing on the toxicological implications of AcMPAG has revealed its capacity to bind covalently to proteins in liver and kidney tissues, raising concerns about long-term exposure during therapy .

作用機序

生物活性

Mycophenolic acid acyl-β-D-glucuronide allyl ester (AcMPAG allyl ester) is a significant metabolite derived from mycophenolic acid (MPA), which is widely used as an immunosuppressant, particularly in organ transplantation. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing adverse effects associated with MPA therapy.

Structure and Properties

  • Molecular Formula : C26H32O12
  • Molecular Weight : 536.53 g/mol
  • CAS Number : 860615-39-0

The compound is characterized by its glucuronide structure, which plays a critical role in its pharmacokinetics and biological activity.

AcMPAG is primarily formed through the glucuronidation of MPA, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The enzyme responsible for the hydrolysis of AcMPAG back to MPA is mycophenolic acid acyl-glucuronide esterase (ABHD10), which is expressed in the liver. This reaction is essential for regulating the levels of active MPA in circulation and potentially mitigating some adverse effects associated with its use .

Enzymatic Reaction

AcMPAG+H2OMPA+D glucuronate\text{AcMPAG}+H_2O\rightleftharpoons \text{MPA}+\text{D glucuronate}

Biological Activity

Immunosuppressive Effects : AcMPAG retains some immunosuppressive properties similar to its parent compound, MPA. Studies have shown that it can inhibit the proliferation of human mononuclear leukocytes, contributing to its efficacy in preventing organ rejection .

Proinflammatory Activity : Interestingly, AcMPAG has also been implicated in proinflammatory responses. It can promote the release of cytokines such as TNF-α and IL-6, which may lead to adverse effects like gastrointestinal toxicity and leukopenia observed in patients undergoing treatment with mycophenolate mofetil (MMF) .

Pharmacokinetics

Pharmacokinetic studies demonstrate that plasma concentrations of AcMPAG correlate with clinical outcomes in renal transplant patients. A retrospective study indicated that higher levels of AcMPAG were associated with increased incidence of diarrhea, particularly in patients treated with tacrolimus compared to cyclosporine .

Key Pharmacokinetic Data

ParameterValue
Area Under Curve (AUC)Varies by individual
Half-life (t½)Approximately 16 hours
Peak ConcentrationDependent on dosing regimen

Case Studies

  • Kidney Transplant Patients : A multicenter study involving 95 children treated with MMF showed that monitoring AcMPAG levels could be beneficial in predicting relapse rates in steroid-dependent nephrotic syndrome .
  • Diarrhea Incidence Study : In a cohort of 290 renal transplant recipients, a significant correlation was found between AcMPAG concentrations and episodes of diarrhea, highlighting the need for careful monitoring of this metabolite during treatment .

特性

IUPAC Name

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQWZURKRLWLDD-NHFDKUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858153
Record name Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860615-39-0
Record name Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。